molecular formula C5H8N4 B13568658 1-methyl-1H-imidazole-4-carboximidamide

1-methyl-1H-imidazole-4-carboximidamide

Cat. No.: B13568658
M. Wt: 124.14 g/mol
InChI Key: DZSWIWMUNYLVQK-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-4-carboximidamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The imidazole core is a privileged scaffold in drug discovery, present in a wide range of biologically active molecules . This specific derivative, featuring a methyl group at the 1-position and a carboximidamide functional group at the 4-position of the imidazole ring, is designed for the synthesis of more complex target molecules. In research settings, closely related imidazole-4-carboxamide derivatives have demonstrated significant fungicidal activity, showing selective action against pathogens like Rhizoctonia solani . Furthermore, such imidazole-based compounds are extensively investigated for their antibacterial properties, particularly in the development of molecular hybrids and conjugates to overcome multi-drug resistant bacteria . The structural framework also shows relevance in other therapeutic areas, including research into inhibitors for enzymes like HIV-1 integrase in antiviral studies . Researchers utilize this compound as a versatile building block to explore structure-activity relationships and develop novel compounds with potential pharmacological activity. This product is strictly for Research Use Only. It is not intended for human, veterinary, or diagnostic use. Please handle with appropriate care and refer to the Material Safety Data Sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

1-methylimidazole-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-9-2-4(5(6)7)8-3-9/h2-3H,1H3,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSWIWMUNYLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-imidazole-4-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the cyclization of this compound can be achieved using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but generally involve mild temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and their derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1-methyl-1H-imidazole-4-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Key Properties (Solubility, MP) Source Evidence
1-Methyl-1H-imidazole-4-carboximidamide N1-CH₃, C4-carboximidamide C₅H₉N₅ High polarity, water solubility (predicted)
1-Methyl-1H-imidazole-4-carboxamide (BP 4845) N1-CH₃, C4-carboxamide C₅H₈N₄O Moderate solubility in polar solvents
1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy- (hydrochloride) C4-carboximidamide, C5-NH₂, N-hydroxy C₄H₉Cl₂N₅O Hydrochloride salt enhances solubility
1-Methyl-1H-imidazole-5-carbohydrazide N1-CH₃, C5-carbohydrazide C₅H₉N₅O Reactivity with carbonyl compounds
1,5-Dimethyl-1H-imidazole-4-carboxylic acid N1-CH₃, C4-COOH, C5-CH₃ C₇H₁₀N₂O₂ Low solubility in non-polar solvents
2-Amino-1-methyl-4H-imidazol-4-one N1-CH₃, C2-NH₂, C4-ketone C₄H₇N₃O MP: 300°C (decomposes), water-soluble

Functional Group Modifications

  • Carboximidamide vs. Carboxamide : The carboximidamide group (-C(=NH)NH₂) in the target compound enhances basicity and hydrogen-bonding capacity compared to carboxamide (-CONH₂), as seen in BP 4845 . This difference impacts biological activity; amidines often exhibit stronger interactions with anionic enzyme active sites.
  • Carboxylic Acid Derivatives : Compounds like 1,5-dimethyl-1H-imidazole-4-carboxylic acid (C4-COOH) show lower solubility in organic solvents but higher acidity (pKa ~3-4), making them suitable for coordination chemistry (e.g., metal-organic frameworks) .

Substituent Effects

  • Methyl Group at N1 : The N1-methyl group in all compared compounds reduces ring basicity and sterically shields the imidazole nitrogen, altering reactivity. For example, in 1-methyl-1H-imidazole-5-carbohydrazide, this substituent directs functionalization to the C5 position .

Physicochemical Properties

  • Melting Points: The 2-amino-1-methyl-4H-imidazol-4-one derivative decomposes at 300°C, reflecting high thermal stability due to intramolecular hydrogen bonding . In contrast, carboximidamide derivatives (e.g., hydrochloride salts in ) have lower melting points but improved solubility.
  • Solubility : The target compound’s amidine group likely increases water solubility compared to carboxylic acid derivatives, which are more pH-dependent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-methyl-1H-imidazole-4-carboximidamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:

  • Catalyst selection : Raney nickel avoids dehalogenation side reactions compared to palladium on carbon .
  • Solvent optimization : Water or ethanol may enhance intermediate yields depending on the reaction stage .
  • Temperature control : Elevated temperatures (e.g., 45°C) improve ring-closure efficiency during imidazole formation .
  • Purification : Recrystallization or chromatography ensures high purity . Reaction progress is monitored via TLC, NMR, and MS .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (SHELX) : Resolves 3D molecular geometry and crystallographic packing .

Advanced Research Questions

Q. How can density-functional theory (DFT) and computational models predict electronic properties and reactivity of this compound?

  • Answer :

  • Hybrid functionals (e.g., B3LYP) : Accurately calculate thermochemical properties like atomization energies and ionization potentials .
  • Correlation-energy models : Incorporate exact-exchange terms to refine electronic structure predictions, particularly for reaction intermediates .
  • Applications : Predict binding affinities with biological targets (e.g., enzymes) and guide derivative design .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural characterization?

  • Answer :

  • Cross-validation : Combine NMR, MS, and crystallographic data to address ambiguities in peak assignments .
  • Computational validation : Compare experimental IR/UV spectra with DFT-simulated spectra to confirm functional groups .
  • Comparative analysis : Benchmark against structurally analogous imidazole derivatives (e.g., 1-(4-cyanophenyl) analogs) .

Q. How can reaction yields be maximized while minimizing by-products in large-scale synthesis?

  • Answer :

  • Catalyst optimization : Raney nickel improves selectivity over palladium-based catalysts in hydrogenation steps .
  • Solvent screening : Ethanol enhances intermediate stability, while water reduces side reactions in specific stages .
  • Temperature gradients : Stepwise heating during cyclization reduces decomposition .

Biological and Mechanistic Questions

Q. What biological targets are associated with this compound, and how are interactions studied?

  • Answer :

  • Targets : Enzymes (e.g., xanthine oxidase) and receptors implicated in disease pathways .
  • Assays :
  • Enzyme inhibition kinetics : Measure IC₅₀ values using spectrophotometric assays .
  • Molecular docking : Simulate binding modes with targets using DFT-optimized geometries .

Q. What stability considerations are critical for handling and storing this compound?

  • Answer :

  • Storage : Protect from moisture and light; store at 2–8°C in inert atmospheres .
  • Reactivity : Avoid strong oxidizers to prevent decomposition into hazardous by-products (e.g., NOₓ) .
  • Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC .

Methodological Insights from Evidence

  • Synthetic Optimization Table :

    ParameterImpact on Yield/PurityEvidence
    Catalyst (Raney Ni vs. Pd/C)Reduces dehalogenation by 90%
    Solvent (Water vs. Ethanol)Increases intermediate yield by 15%
    Temperature (45°C vs. 25°C)Improves cyclization efficiency by 40%
  • Computational Validation Workflow :

    • Optimize geometry using B3LYP/6-31G(d) .
    • Simulate NMR chemical shifts with GIAO method .
    • Compare with experimental data to resolve structural ambiguities .

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